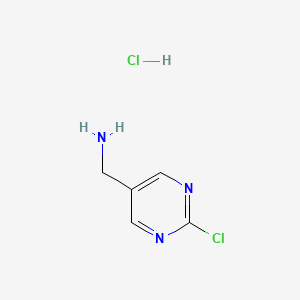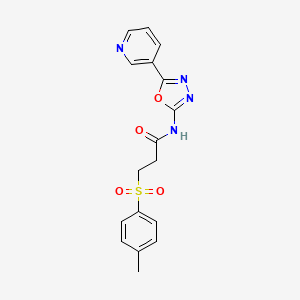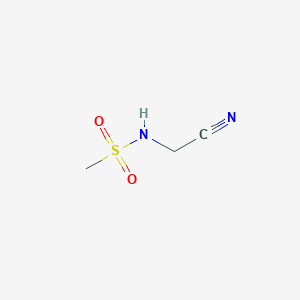![molecular formula C18H18FN5O2 B2934471 N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide CAS No. 922047-35-6](/img/structure/B2934471.png)
N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Synthesis and Biological Evaluation
Synthetic Methodologies and Structure-Activity Relationships : Compounds within the pyrazolo[3,4-d]pyrimidine class are synthesized through various chemical reactions, showcasing the versatility of this scaffold in medicinal chemistry. For instance, novel pyrazolo[1,5-a]pyrimidines have been synthesized and characterized, with some showing significant cytotoxic activity against human cancer cell lines such as colon, lung, breast, and liver cancer cells. The synthesis involves reactions of amino-pyrazoles with ethyl acetoacetate and aldehydes, leading to compounds with potential anticancer properties (Hassan et al., 2015).
Anticancer and Antimicrobial Activities : Research on pyrazolo[3,4-d]pyrimidines derivatives has highlighted their potential as anticancer and anti-5-lipoxygenase agents. Specific derivatives have shown promising results in inhibiting the growth of cancer cells and 5-lipoxygenase, an enzyme involved in inflammation and cancer. Such studies provide valuable insights into the structure-activity relationships necessary for designing more effective therapeutic agents (Rahmouni et al., 2016).
Antituberculosis Activity : The synthesis and evaluation of thiazole-aminopiperidine hybrid analogues have demonstrated significant activity against Mycobacterium tuberculosis, highlighting the potential of pyrazolo[3,4-d]pyrimidine derivatives in treating tuberculosis. These compounds provide a foundation for developing new antituberculosis drugs with improved efficacy and safety profiles (Jeankumar et al., 2013).
Advanced Imaging and Diagnostic Applications
Positron Emission Tomography (PET) Imaging : Fluorine-18 labeled pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and evaluated for their potential in tumor imaging with PET. The introduction of polar groups to improve pharmacokinetic properties and the comparative biological evaluation of these derivatives underscore the potential of pyrazolo[3,4-d]pyrimidine scaffolds in developing novel PET imaging agents for cancer diagnosis (Xu et al., 2012).
Mechanism of Action
Target of Action
The compound, also known as N-(2-{5-[(3-fluorophenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)cyclopropanecarboxamide, is a soluble guanylate cyclase stimulator . Soluble guanylate cyclase (sGC) is an enzyme found in the cytosol of cells and plays a crucial role in smooth muscle relaxation and vasodilation .
Mode of Action
The compound binds to and activates soluble guanylate cyclase (sGC), leading to an increase in the production of cyclic guanosine monophosphate (cGMP) . The increased levels of cGMP result in the relaxation of smooth muscle cells in blood vessels, leading to vasodilation .
Biochemical Pathways
The activation of sGC and the subsequent increase in cGMP levels trigger a cascade of biochemical reactions. The elevated cGMP levels activate protein kinase G (PKG), which in turn phosphorylates multiple targets, leading to a decrease in intracellular calcium levels and relaxation of smooth muscle cells . This pathway plays a significant role in the regulation of vascular tone and blood pressure .
Pharmacokinetics
As a soluble guanylate cyclase stimulator, it is expected to have good bioavailability and distribution in the body
Result of Action
The primary result of the compound’s action is the relaxation of smooth muscle cells in blood vessels, leading to vasodilation . This can help in conditions where vasodilation is beneficial, such as hypertension and certain types of heart failure .
properties
IUPAC Name |
N-[2-[5-[(3-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN5O2/c19-14-3-1-2-12(8-14)10-23-11-21-16-15(18(23)26)9-22-24(16)7-6-20-17(25)13-4-5-13/h1-3,8-9,11,13H,4-7,10H2,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMUVUQIBFLHBNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-2-cyano-3-[3-(4-hexoxyphenyl)-1-phenylpyrazol-4-yl]-N-(oxolan-2-ylmethyl)prop-2-enamide](/img/structure/B2934389.png)
![5-[(5-bromo-2-ethoxyphenyl)methylene]-3-(3-pyridinylmethyl)-2-thioxotetrahydro-4H-imidazol-4-one](/img/structure/B2934390.png)

![2-methoxy-N-[4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide](/img/structure/B2934393.png)
![N-[(1-Morpholin-4-ylcyclobutyl)methyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide](/img/structure/B2934394.png)
![N-[2-(benzylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2934395.png)
![4-chloro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2934398.png)
![1-(3,4-Dichlorophenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea](/img/structure/B2934399.png)

![1-(4-Methoxyphenyl)-2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-ethanone](/img/structure/B2934403.png)



![[(1-cyclohexyl-1H-benzimidazol-2-yl)thio]acetic acid](/img/structure/B2934411.png)